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molecular formula C8H11N B048288 Phenethylamine CAS No. 64-04-0

Phenethylamine

Cat. No. B048288
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08496997B2

Procedure details

A solution of Cu(I) catalyst at 1 mM and PHEA-MA at 1 mM (30 mg/mL) was prepared by dissolution of Cu(II)Br (2.35 mg, 10 μmol), PMDETA (6 μL, 30 μmol), sodium ascorbate (39.6 mg, 200 μmol) and PHEA-MA (300 mg, 10 μmol) in 10 mL of milli-Q water solution. The solution was then filtered with a 0.45 μm filter (Acrodisc Syringe Filter). Si wafers coated with the initiator layers were immersed vertically into the Cu(I) catalyst/PHEA-MA solution and allowed to polymerize for a predetermined time. To quench the reaction, the slides were washed 3 times with milli-Q water, soaked overnight in milli-Q water and then dried under air flow before ellipsometry or AFM analysis.
[Compound]
Name
PHEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II)Br
Quantity
2.35 mg
Type
reactant
Reaction Step One
Quantity
6 μL
Type
reactant
Reaction Step One
Quantity
39.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
PHEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(CCN([CH2:8][CH2:9][N:10](C)C)C)C.O=[C:14]1O[C@H:19]([C@H:21]([CH2:23]O)O)[C:17]([O-])=[C:15]1O.[Na+]>O>[CH:14]1[CH:23]=[CH:21][C:19]([CH2:8][CH2:9][NH2:10])=[CH:17][CH:15]=1 |f:1.2|

Inputs

Step One
Name
PHEA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Cu(II)Br
Quantity
2.35 mg
Type
reactant
Smiles
Name
Quantity
6 μL
Type
reactant
Smiles
CN(C)CCN(C)CCN(C)C
Name
Quantity
39.6 mg
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
PHEA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered with a 0.45 μm
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
(Acrodisc Syringe Filter)
CUSTOM
Type
CUSTOM
Details
to polymerize for a predetermined time
CUSTOM
Type
CUSTOM
Details
To quench
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the slides were washed 3 times with milli-Q water, soaked overnight in milli-Q water
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried under air flow before ellipsometry or AFM analysis

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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